1-[1-(2,5-Dimethoxy-benzenesulfonyl)-piperidine-3-carbonyl]-piperidine-4-carboxylic acid amide
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Overview
Description
1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring system substituted with a dimethoxybenzenesulfonyl group and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach is to start with the piperidine ring and introduce the dimethoxybenzenesulfonyl group through a sulfonylation reactionThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with sulfonyl and carbonyl groups, such as:
- 1-[1-(2,5-DIMETHOXYBENZENESULFONYL)-4-FLUOROPYRROLIDINE-2-CARBONYL]PIPERIDINE
- 1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-ETHYLPIPERAZINE
Uniqueness
What sets 1-[1-(2,5-DIMETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBONYL]PIPERIDINE-4-CARBOXAMIDE apart is its specific substitution pattern and the presence of both sulfonyl and carbonyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H29N3O6S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)sulfonylpiperidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H29N3O6S/c1-28-16-5-6-17(29-2)18(12-16)30(26,27)23-9-3-4-15(13-23)20(25)22-10-7-14(8-11-22)19(21)24/h5-6,12,14-15H,3-4,7-11,13H2,1-2H3,(H2,21,24) |
InChI Key |
CFELAXJHHUBQJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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